physical and chemical properties of tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate
physical and chemical properties of tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate
An In-depth Technical Guide to tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate
Introduction
tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate is a key heterocyclic building block in modern medicinal chemistry. Its structure, featuring a bromo-substituted pyridine ring linked to a Boc-protected aminoethyl chain via an ether linkage, offers a versatile scaffold for the synthesis of complex molecular architectures. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for manipulating the primary amine. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound, with a focus on its utility for researchers and professionals in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate is provided in the table below. It is important to note that while some properties can be calculated or inferred from its structure, detailed experimental data for this specific compound is not extensively reported in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C12H17BrN2O3 | Calculated |
| Molecular Weight | 317.18 g/mol | Calculated |
| CAS Number | 882169-78-0 | [1][2] |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds[3] |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from structure |
| InChIKey | Not available | - |
Synthesis and Reactivity
The synthesis of tert-butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate is typically achieved through a Williamson ether synthesis. This involves the reaction of a suitable nucleophile, derived from 5-bromo-3-hydroxypyridine, with a Boc-protected 2-haloethylamine or a related electrophile.
Synthetic Workflow
Caption: Synthetic workflow for tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate.
Materials:
-
5-bromo-3-hydroxypyridine
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
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Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 5-bromo-3-hydroxypyridine (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding phenoxide.
-
Add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate.
Reactivity
The reactivity of tert-butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate is dictated by its key functional groups:
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Bromopyridine Moiety: The bromine atom on the pyridine ring is susceptible to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, making it a valuable handle for library synthesis in drug discovery.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a stable protecting group under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the primary amine. This free amine can then be further functionalized through acylation, alkylation, or reductive amination.
Applications in Drug Discovery
tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The pyridine ether motif is a common feature in many pharmaceutical agents, and the ability to elaborate the molecule at both the pyridine ring and the aminoethyl side chain provides a powerful strategy for lead optimization.
While specific, named drug candidates synthesized directly from this intermediate are not extensively documented in the public domain, its structural motifs are present in compounds targeting a range of biological targets. The general utility of related bromopyridine and Boc-protected amine intermediates is well-established in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.[6]
Spectroscopic Characterization
While a publicly available, experimentally determined spectrum for this specific compound is not readily found, the expected spectroscopic signatures can be predicted based on its structure.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the ethyl chain, and the singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbons of the pyridine ring, the ethyl chain, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a bromine atom.
Safety and Handling
Detailed toxicological data for tert-butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate is not available. However, based on the safety information for related compounds and its functional groups, the following precautions should be observed:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[9] May cause irritation to the skin, eyes, and respiratory tract.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
References
- Vertex Search. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
- ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- Fisher Scientific. (n.d.). CAS RN 39684-80-5.
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Sigma-Aldrich. (n.d.). tert-Butyl 5-bromopyridin-2-yl(ethyl)carbamate | 1032758-85-2.
- Chemsrc. (2025, August 20). tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5.
- PubChem. (n.d.). tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate | C11H15BrN2O2 | CID 45789881.
- Google Patents. (n.d.). WO2020132597A1 - Compounds that participate in cooperative binding and uses thereof.
- Fisher Scientific. (2010, October 28). 5 - SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate.
- ChemicalBook. (2025, July 19). tert-Butyl (2-aminoethyl)(ethyl)carbamate - Safety Data Sheet.
- BenchChem. (n.d.). Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate: A Technical Guide.
- SpectraBase. (n.d.). Tert-butyl N-[2-(morpholin-2-yl)ethyl]carbamate - Optional[13C NMR] - Chemical.
- TCI AMERICA. (2022, August 8). Labscoop.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Ethyl Oxamate, 99%.
- Fluorochem. (n.d.). TERT-BUTYL (R)-(1-(3-BROMOPYRIDIN-2-YL)ETHYL)CARBAMATE.
- 3M. (n.d.). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION.
- NextSDS. (n.d.). tert-butyl 2-(5-bromopyridin-2-yl)-2-oxoethylcarbamate.
- Guidechem. (n.d.). tert-butyl N-[2-amino-2-(3-bromopyridin-2-yl)ethyl]carbamate.
Sources
- 1. nextsds.com [nextsds.com]
- 2. guidechem.com [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. CAS RN 39684-80-5 | Fisher Scientific [fishersci.com]
- 5. tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5 | Chemsrc [chemsrc.com]
- 6. WO2020132597A1 - Compounds that participate in cooperative binding and uses thereof - Google Patents [patents.google.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. content.labscoop.com [content.labscoop.com]
- 9. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate | 1188477-11-3 [sigmaaldrich.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
